Structural and Pharmacological Profiling of 3-(4-(tert-Butyl)phenoxy)piperidine Hydrochloride: A Technical Guide
Structural and Pharmacological Profiling of 3-(4-(tert-Butyl)phenoxy)piperidine Hydrochloride: A Technical Guide
Executive Summary
In modern drug discovery, the selection of robust, versatile, and metabolically stable chemical scaffolds is paramount. 3-(4-(tert-Butyl)phenoxy)piperidine hydrochloride (CAS: 1219982-23-6)[1] represents a highly privileged building block. By coupling a basic piperidine core with a sterically hindered, lipophilic phenoxy moiety, this compound serves as a conformationally restricted pharmacophore.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the causality behind the structural features of this molecule, explore its utility in medicinal chemistry, and provide self-validating synthetic and analytical protocols for its integration into drug development pipelines.
Physicochemical Profiling & Structural Rationale
To understand the utility of 3-(4-(tert-Butyl)phenoxy)piperidine hydrochloride, we must first deconstruct its physicochemical properties and the strategic advantages of its specific functional groups.
Quantitative Data Summary
| Property | Value / Description | Rationale / Implication |
| CAS Registry Number | 1219982-23-6[1] | Specific to the hydrochloride salt form. |
| Molecular Formula | C₁₅H₂₄ClNO[1] | Free base (C₁₅H₂₃NO) + HCl. |
| Molecular Weight | 269.81 g/mol [1] | Low molecular weight allows for downstream functionalization while remaining within Lipinski's Rule of 5. |
| Physical State | Solid (typically white to off-white powder) | The HCl salt ensures a stable, crystalline solid, preventing the oxidative degradation common in free-base amines. |
| Solubility | Soluble in H₂O, DMSO, Methanol | Salt formation drastically improves aqueous solubility, essential for in vitro assay formulation and bioavailability. |
The Causality of Structural Choices
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The Piperidine Core: The secondary amine acts as a critical hydrogen bond donor/acceptor and is protonated at physiological pH (pKa ~9.5). This positive charge frequently forms essential salt bridges with conserved acidic residues (e.g., Aspartate) in the binding pockets of G-protein coupled receptors (GPCRs).
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The 3-Position Ether Linkage: Unlike 4-phenoxypiperidines, the 3-position substitution introduces chirality. This allows medicinal chemists to explore distinct spatial vectors, steering the bulky phenoxy group into specific sub-pockets of a target protein.
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The tert-Butyl Group: This is a classic example of a "metabolic shield." Unsubstituted aromatic rings are highly susceptible to Cytochrome P450 (CYP450)-mediated para-hydroxylation. By placing a bulky, chemically inert tert-butyl group at the para-position, metabolic half-life is significantly extended. Furthermore, the tert-butyl group provides immense lipophilic bulk, ideal for anchoring the molecule into deep, hydrophobic target pockets.
Applications in Target-Directed Drug Design
Phenoxypiperidines are recognized as "privileged scaffolds" in medicinal chemistry. They behave as conformationally restricted versions of flexible alkyl chains, reducing the entropic penalty upon target binding.
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GPCR Antagonism (e.g., Histamine Receptors): Phenoxypiperidine derivatives have been extensively validated as potent, non-imidazole antagonists for the Histamine H3 receptor[2][3]. The rigid core optimally spaces the basic amine from the lipophilic tail, a fundamental requirement for H3 receptor affinity.
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Protein-Protein Interaction (PPI) Inhibitors: Recent advancements have utilized the phenoxypiperidine scaffold to disrupt complex PPIs, such as the β-catenin/BCL9 interaction in Wnt signaling pathways[4][5]. The bulk of the tert-butylphenoxy group is highly effective at displacing native protein helices.
Mechanism of action for phenoxypiperidine-based antagonists in GPCR signaling pathways.
Experimental Workflows: Synthesis & Validation
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating synthetic route using a Mitsunobu etherification. This method is chosen because it allows for the stereospecific inversion of the alcohol, which is critical if starting from a pure enantiomer of 3-hydroxypiperidine.
Step-by-Step Synthetic Protocol
Objective: Synthesize 3-(4-(tert-Butyl)phenoxy)piperidine hydrochloride from N-Boc-3-hydroxypiperidine.
Phase 1: Mitsunobu Etherification
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Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve N-Boc-3-hydroxypiperidine (1.0 eq), 4-tert-butylphenol (1.1 eq), and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).
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Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling is mandatory to control the highly exothermic formation of the betaine intermediate and prevent elimination side-reactions.
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Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
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Workup: Concentrate the mixture in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate N-Boc-3-(4-(tert-butyl)phenoxy)piperidine.
Phase 2: Deprotection and Salt Formation 6. Deprotection: Dissolve the purified intermediate in a minimal amount of anhydrous Dichloromethane (DCM). Add 4N HCl in Dioxane (10 eq). 7. Reaction: Stir at room temperature for 2 hours. Causality: Anhydrous HCl is used instead of aqueous acids to prevent the cleavage of the newly formed ether bond and to directly yield the target salt. 8. Isolation: The product will precipitate as a white solid. Filter the solid, wash with cold diethyl ether to remove residual dioxane and organic impurities, and dry under high vacuum to yield the final 3-(4-(tert-Butyl)phenoxy)piperidine hydrochloride.
Synthetic workflow for 3-(4-(tert-Butyl)phenoxy)piperidine hydrochloride via Mitsunobu reaction.
Analytical Validation Standards
To establish a self-validating system, the synthesized compound must meet the following analytical criteria before use in biological assays:
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LC-MS (ESI+): The mass spectrum must show a dominant peak at m/z 234.1 [M+H]⁺, corresponding to the free base molecular weight (233.35 g/mol ).
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¹H NMR (400 MHz, DMSO-d₆): Key diagnostic peaks must include a highly integrated singlet near δ 1.25 ppm (9H, integrating for the tert-butyl group), aromatic doublets near δ 6.9 and 7.3 ppm (indicating the para-substituted phenyl ring), and a broad singlet > δ 9.0 ppm (indicating the protonated piperidine amine, NH₂⁺).
References
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Dvorak, C. A., et al. (2005). "4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists." Journal of Medicinal Chemistry, 48(6), 2229-2238. URL:[Link]
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Zhang, L., et al. (2021). "Discovery of 1-Benzoyl 4-Phenoxypiperidines as Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction." Journal of Medicinal Chemistry, 64(15), 11195-11218. URL:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 1-Benzoyl 4-Phenoxypiperidines as Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
